2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate
Description
2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate is a carbonate ester featuring a hydroxyethyl group and an allyloxy-substituted ethyl moiety. Its molecular formula is C₈H₁₂O₆, with a calculated molecular weight of 204.18 g/mol. The compound’s structure combines a polar hydroxyethyl group with a reactive allyloxy (prop-2-en-1-yl) substituent, making it suitable for applications in polymer chemistry, drug delivery systems, and synthetic intermediates. The hydroxyethyl group enhances hydrophilicity, while the allyloxy group enables participation in click chemistry or radical polymerization reactions .
Properties
CAS No. |
80011-64-9 |
|---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
2-hydroxyethyl 2-prop-2-enoxyethyl carbonate |
InChI |
InChI=1S/C8H14O5/c1-2-4-11-6-7-13-8(10)12-5-3-9/h2,9H,1,3-7H2 |
InChI Key |
RWIDTGLDNZOEOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCCOC(=O)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate typically involves the reaction of ethylene carbonate with allyl alcohol. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions generally include a temperature range of 50-80°C and a reaction time of 2-4 hours. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of catalysts such as metal oxides can further enhance the efficiency of the reaction. The final product is obtained through a series of purification steps, including filtration, distillation, and drying .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The prop-2-en-1-yloxy group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biocompatible polymers and hydrogels.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The hydroxyethyl group can participate in hydrogen bonding and nucleophilic attacks, while the prop-2-en-1-yloxy group can undergo polymerization and substitution reactions. These properties make it a versatile compound in various applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share functional similarities (carbonate esters, allyl/prop-2-enyl groups) but differ in substituents, leading to distinct physicochemical properties:
Biological Activity
2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview of its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C₉H₁₈O₄, and it features a carbonate functional group which is crucial for its biological interactions. The compound's structure allows for various interactions with biological macromolecules, influencing its pharmacological properties.
Research indicates that compounds similar to this compound may exhibit biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with carbonate groups often interact with enzymes, potentially inhibiting their activity. For example, studies on related compounds have shown inhibition of maltase and sucrase activities, which are critical in carbohydrate metabolism .
- Modulation of Receptor Activity : Some derivatives have been found to bind effectively to specific receptors, leading to anti-inflammatory effects. This suggests that this compound could influence pathways involved in inflammation and metabolic regulation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits maltase and sucrase | |
| Anti-inflammatory | Modulates receptor activity | |
| Antidiabetic | Potential hypoglycemic effects |
Case Studies
Several studies have explored the biological implications of similar compounds:
- Hypoglycemic Effects : A study involving substituted compounds demonstrated significant reductions in blood glucose levels in diabetic mouse models. These findings suggest that this compound may possess similar antidiabetic properties due to its structural characteristics .
- Anti-inflammatory Potential : Another investigation highlighted the anti-inflammatory properties of related compounds, which could be attributed to their ability to modulate inflammatory pathways. This suggests a potential therapeutic role for this compound in conditions characterized by chronic inflammation .
- In Vitro Studies : Preliminary in vitro studies indicate that the compound may affect cellular pathways involved in metabolic regulation, further supporting its potential as a therapeutic agent for metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
